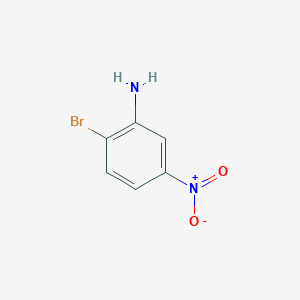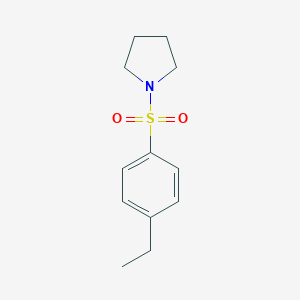
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is widely used as a reagent in organic synthesis, and it has also been studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is not fully understood. However, it is believed that this compound interacts with various enzymes and receptors in the body, leading to its biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It has also been shown to have anti-inflammatory and analgesic properties. In addition, this compound has been shown to have antitumor activity in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under various conditions, making it suitable for various experiments. However, this compound has some limitations. It is toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)-. One direction is the study of its potential as a drug candidate for the treatment of various diseases. Another direction is the study of its mechanism of action, which could lead to the discovery of new targets for drug development. In addition, the synthesis of new derivatives of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- could lead to the discovery of new bioactive molecules with potential applications in various fields.
Conclusion:
In conclusion, Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is simple and efficient, making it suitable for various experiments. This compound has been studied for its biochemical and physiological effects, and it has shown potential as a drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to discover new applications for this compound.
Synthesemethoden
The synthesis method of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- involves the reaction of 4-ethylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, and the product is obtained in good yield. This method has been widely used in the preparation of Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of various bioactive molecules. It has also been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In material science, Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- has been used as a precursor for the synthesis of various polymers and materials. In organic synthesis, this compound has been used as a reagent for the preparation of various compounds.
Eigenschaften
CAS-Nummer |
58722-29-5 |
|---|---|
Produktname |
Pyrrolidine, 1-((4-ethylphenyl)sulfonyl)- |
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H17NO2S/c1-2-11-5-7-12(8-6-11)16(14,15)13-9-3-4-10-13/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
YEPNMSKUQNVBHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Andere CAS-Nummern |
58722-29-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



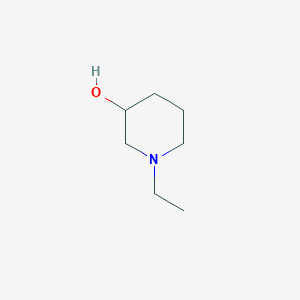
![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)
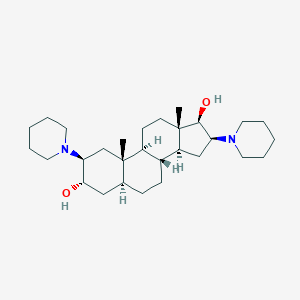



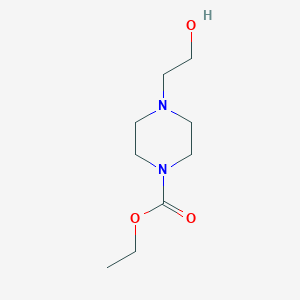
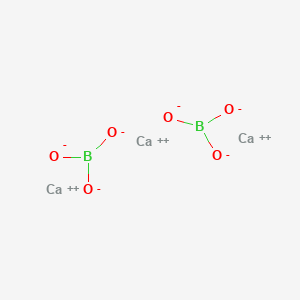
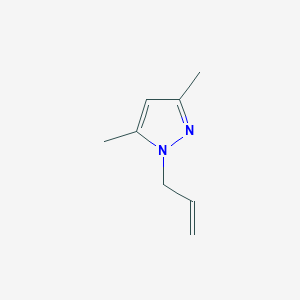


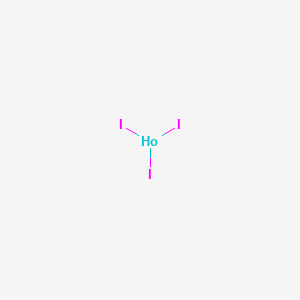
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)
